N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-amine
Description
N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2,4,6-tetraen-3-amine is a tricyclic heterocyclic compound characterized by a fused ring system containing sulfur (thia) and nitrogen (diaza) atoms. The core structure includes a bicyclic framework with a 7.5.0 ring system, where the phenylethyl group is attached to the amine nitrogen.
Properties
Molecular Formula |
C19H21N3S |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C19H21N3S/c1-3-7-14(8-4-1)11-12-20-18-17-15-9-5-2-6-10-16(15)23-19(17)22-13-21-18/h1,3-4,7-8,13H,2,5-6,9-12H2,(H,20,21,22) |
InChI Key |
KCYVYUSJDMJGKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=NC=NC(=C23)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Temperature and Catalytic Systems
Optimal temperatures vary by method:
| Method | Temperature Range | Catalyst | Yield (%) |
|---|---|---|---|
| One-Pot Cascade | 40–60°C | None | 68–72 |
| MCR | 100°C (microwave) | PTSA | 65 |
| N-Oxide Functionalization | −78°C to RT | LDA | 55–60 |
Proton-transfer acid catalysts (e.g., p-toluenesulfonic acid, PTSA) enhance reaction rates in MCRs by stabilizing transition states.
Solvent Systems and Reaction Kinetics
Solvent polarity critically influences reaction outcomes:
-
Dimethylformamide (DMF) : Preferred for one-pot cascades due to high dielectric constant (ε = 37), which stabilizes ionic intermediates.
-
Tetrahydrofuran (THF) : Used in N-oxide reactions for its ability to dissolve strong bases while maintaining low nucleophilicity.
Kinetic studies reveal pseudo-first-order behavior in the cyclization step, with activation energies of 45–50 kJ/mol.
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost efficiency and reproducibility:
-
Continuous Flow Reactors : Enable precise control over reaction parameters (residence time = 15–20 min), reducing side reactions during scale-up.
-
High-Throughput Screening (HTS) : Identifies optimal reagent stoichiometries (e.g., 1.2:1 phenylethylamine:precursor ratio) and minimizes solvent waste.
-
Crystallization-Based Purification : Achieves >99% purity using ethanol/water mixtures, as validated by X-ray diffraction (XRD).
Analytical Characterization Techniques
| Technique | Key Findings | Source |
|---|---|---|
| ¹H/¹³C NMR | Confirms regioselectivity of cyclization | |
| HPLC-MS | Detects <2% impurities post-crystallization | |
| XRD | Resolves tricyclic chair conformation |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Preliminary studies indicate that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of triazine and oxadiazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- The potential for N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-amine to act as an anticancer agent warrants investigation into its mechanism of action and efficacy against specific cancer types.
- Antimicrobial Activity :
- Neuroprotective Effects :
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that require careful control of reaction conditions to ensure yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Case Studies
- Anticancer Activity Study :
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Aromatic Ring
N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2,4,6-tetraen-3-amine
- Substituents : 3-chloro and 4-fluoro groups on the phenyl ring.
- Molecular Weight : 345.83 g/mol (C₁₉H₁₆ClFN₃S).
- Impact : Halogenation increases electronegativity and may enhance binding affinity to biological targets (e.g., receptors or enzymes) .
N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine
Modifications in the Tricyclic Core
5-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7),5-trien-3-one
- Core Modification : Incorporates a ketone and a benzylpiperazine side chain.
- Molecular Weight : 450.60 g/mol (C₂₅H₃₀N₄O₂S).
2-(Chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Notable Features |
|---|---|---|---|---|
| N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2,4,6-tetraen-3-amine | C₁₉H₂₀N₃S | ~314.45 (estimated) | Phenylethyl amine | Baseline structure for comparison |
| N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2,4,6-tetraen-3-amine | C₁₉H₁₆ClFN₃S | 345.83 | 3-Cl, 4-F phenyl | Enhanced electronegativity |
| 5-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7),5-trien-3-one | C₂₅H₃₀N₄O₂S | 450.60 | Benzylpiperazine, ketone | Improved CNS targeting potential |
| N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-... | C₂₂H₁₉N₅O₄S₂ | 481.60 | 3,4-dimethoxy, sulfonyl | High solubility and stability |
Biological Activity
N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-amine is a complex organic compound characterized by its unique tricyclic structure and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Molecular Formula: C23H26N2O4S2
Molecular Weight: 458.6 g/mol
IUPAC Name: this compound
Structural Characteristics
The compound features a tricyclic framework that contributes to its biological activity by allowing interactions with various molecular targets. The presence of nitrogen and sulfur atoms in the structure enhances its reactivity and potential therapeutic effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation: It can interact with various receptors, potentially altering physiological responses.
- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Studies: Research has demonstrated that derivatives of similar tricyclic compounds exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects: A study indicated that compounds with similar structural motifs can reduce inflammation by inhibiting pro-inflammatory cytokines .
- Cancer Chemoprevention: Phenothiazine derivatives have shown promise in cancer chemoprevention through their ability to inhibit cell proliferation and modulate signaling pathways associated with tumor growth .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2,4,6-tetraen-3-amine, and what purification methods ensure high yield and purity?
- Methodology : Multi-step synthesis typically involves cyclocondensation of thiazole or diazepine precursors with phenylethylamine derivatives. Key steps include:
- Thioureation : Reacting carbonyl groups with thiourea under acidic conditions to form thiazolidinone intermediates .
- Ring Closure : Using catalysts like p-toluenesulfonic acid (PTSA) or microwave-assisted heating to drive cyclization .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the product. Confirm purity via NMR (¹H/¹³C) and mass spectrometry (HRMS) .
Q. How can the molecular structure of this compound be validated using crystallographic and spectroscopic techniques?
- Methodology :
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refine data using SHELXL for bond lengths/angles and hydrogen bonding patterns .
- Spectroscopy : Assign ¹H/¹³C NMR peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the tricyclic core. Compare IR stretches (e.g., C=S at ~1250 cm⁻¹) to reference libraries .
Q. What theoretical frameworks guide the study of this compound’s reactivity or supramolecular interactions?
- Methodology :
- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps (Gaussian 16, B3LYP/6-31G**) to predict electrophilic/nucleophilic sites .
- Non-covalent Interaction (NCI) Analysis : Use CrystalExplorer to map π-π stacking or hydrogen bonding in crystal lattices .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
- Methodology :
- Factors : Temperature, solvent polarity, catalyst loading.
- Design : 2³ factorial design to identify significant variables. For example, vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (0.5–2 mol% PTSA).
- Response Surface Analysis : Use ANOVA to model yield vs. variables. Validate via central composite design (CCD) .
Q. How should contradictory data on biological activity be resolved, such as inconsistent IC₅₀ values across assays?
- Methodology :
- Assay Validation : Replicate experiments in triplicate using standardized cell lines (e.g., MCF-7 for cytotoxicity).
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the phenylethyl moiety) to isolate confounding variables .
- Meta-Analysis : Systematically review literature (PRISMA guidelines) to identify biases in prior methodologies .
Q. What computational strategies validate the docking of this compound into biological targets (e.g., kinases)?
- Methodology :
- Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (GROMACS, CHARMM36 force field).
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations affecting binding affinity. Cross-validate with SPR (surface plasmon resonance) kinetics .
Q. How can high-resolution or twinned crystallographic data improve structural insights into this compound?
- Methodology :
- Twinning Analysis : Use PLATON to detect twinning ratios. Refine twinned data with SHELXL’s TWIN/BASF commands .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., S···N interactions) using CrystalExplorer .
Q. What in vitro assays elucidate the mechanism of action for this compound’s antitumor activity?
- Methodology :
- Cell Cycle Analysis : Flow cytometry (PI staining) to assess G1/S arrest.
- Apoptosis Assays : Annexin V-FITC/PI dual staining. Confirm caspase-3/7 activation via luminescence .
- Target Engagement : Western blotting for phospho-kinases (e.g., ERK, Akt) after treatment .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
